Boc-Hyp-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide synthesis:

- As a building block: Due to its specific stereochemistry and functional groups, Boc-L-hydroxyproline is a valuable building block for the synthesis of peptides containing the hydroxyproline amino acid. These peptides are crucial for studying protein structure, function, and interactions in various biological processes.

- Protection of the hydroxyl group: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the hydroxyl group present on the molecule. This allows selective modification of other functional groups within the peptide chain while keeping the hydroxyl group intact.

Collagen research:

- Hydroxyproline is a key component of collagen: Collagen is a major structural protein found in connective tissues throughout the body. Hydroxyproline plays a crucial role in collagen structure and stability, contributing to its strength and flexibility [].

- Studying collagen synthesis and function: Boc-L-hydroxyproline can be used to investigate various aspects of collagen biology, such as its synthesis, degradation, and role in various diseases like fibrosis and osteoarthritis [].

Drug discovery and development:

- Targeting hydroxyproline-containing proteins: Certain diseases are associated with dysregulation of proteins containing hydroxyproline. Boc-L-hydroxyproline can be employed in the development of drugs that target these proteins for therapeutic purposes [].

- Developing new materials: The unique properties of Boc-L-hydroxyproline, including its chirality and functional groups, have potential applications in the design of novel biomaterials for drug delivery, tissue engineering, and other biomedical applications.

Boc-Hydroxyproline, commonly referred to as Boc-Hyp-OH, is a derivative of hydroxyproline that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. It is characterized by its high solubility in organic solvents and is often utilized in peptide synthesis due to its ability to protect amino groups during

Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].

- Boc-Hyp-OH is likely to exhibit mild irritant properties. Standard laboratory safety practices for handling organic compounds should be followed when working with this material.

- Specific data on toxicity or flammability might not be publicly available due to its use as a research chemical.

Boc-Hyp-OH can be synthesized through various methods:

- Direct Protection: Hydroxyproline can be reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.

- Mitsunobu Reaction: This method involves using coupling agents to facilitate the formation of Boc-Hyp-OH from precursor compounds with inversion of configuration at specific stereocenters .

- Fluorination: Hydroxyproline derivatives can be converted into their fluorinated counterparts through reactions involving fluorinating agents like morpholinosulfur trifluoride .

These methods highlight the compound's accessibility for research and industrial applications.

Boc-Hyp-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for peptides, especially those mimicking collagen.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in cardiovascular medicine due to their role in synthesizing drugs like Fosinopril-d5 Sodium Salt .

- Bioconjugation: The compound can be utilized as an intermediate in developing conjugates for targeted drug delivery systems.

Boc-Hyp-OH shares structural similarities with several other compounds that have hydroxyproline or similar amino acid frameworks. Here are some notable comparisons:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Boc-4(S)-Hydroxyproline | 24188-74-7 | Contains a similar Boc protecting group | Stereochemistry differs at C-4 |

| Boc-4(R)-Hydroxyproline | 630423-36-8 | Similar backbone but different stereochemistry | Distinct biological activity |

| Boc-Proline | 940-62-5 | Lacks hydroxyl group on C-4 | Less hydrophilic than hydroxyproline |

| Boc-Valine | 87691-27-8 | Different amino acid structure | Non-hydroxylated side chain |

The uniqueness of Boc-Hyp-OH lies in its hydroxyl group at the C-4 position, which significantly affects its solubility and reactivity compared to other amino acid derivatives. This property makes it particularly useful in synthesizing collagen-like peptides and exploring therapeutic avenues related to connective tissue health.

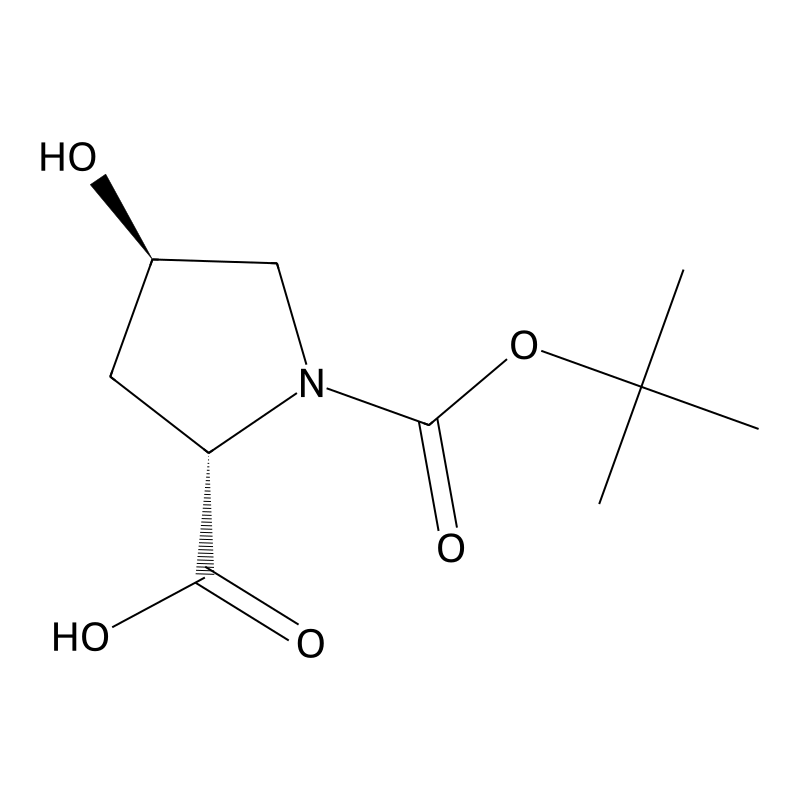

Boc-Hyp-OH features a pyrrolidine ring system with critical functional groups:

- A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety during solid-phase peptide synthesis.

- A hydroxyl group at the C4 position in the R-configuration, essential for stabilizing collagen-like triple-helix structures.

- A carboxylic acid group at the C2 position, enabling peptide bond formation.

Molecular Formula: C₁₀H₁₇NO₅

Molecular Weight: 231.25 g/mol

CAS Registry Number: 13726-69-7

Table 1: Physicochemical Properties of Boc-Hyp-OH

| Property | Value | Source |

|---|---|---|

| Melting Point | 123–127 °C | |

| Optical Rotation ([α]²⁰/D) | -78° (H₂O), -68° (MeOH) | |

| Density | 1.312 g/cm³ | |

| pKa | 3.80 (predicted) |

The Boc group enhances solubility in organic solvents, while the hydroxyl group participates in hydrogen bonding, critical for secondary structure stabilization.

Stereochemical Configuration and IUPAC Nomenclature

The IUPAC name (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reflects its absolute configuration:

This stereochemistry is pivotal for biological activity. For instance, collagen’s stability relies on trans-4-hydroxyproline’s (2S,4R) configuration, whereas cis-4-hydroxyproline (2S,4S) is rare in nature but valuable in drug design.

Figure 1: Stereochemical Representation of Boc-Hyp-OH

(Insert textual description of 2D structure here, highlighting Boc group, hydroxyl, and carboxylic acid positions.)

Comparative Analysis of cis- vs. trans-4-Hydroxyproline Derivatives

Table 2: Key Differences Between cis- and trans-4-Hydroxyproline Derivatives

Enzymatic Epimerization: The enzyme 4-hydroxyproline epimerase (EC 5.1.1.8) catalyzes interconversion between cis and trans isomers, though acid hydrolysis accelerates racemization.

Industrial Relevance: Traditional cis-4-hydroxyproline synthesis relied on costly chemical methods, but recent advances using microbial enzymes (e.g., Streptomyces hydroxylases) enable cost-effective production.

The protection of hydroxyproline functional groups represents a fundamental aspect of amino acid chemistry, with tert-butoxycarbonyl (Boc) protection being among the most widely employed strategies [1] [7]. The classical approach involves the reaction of 4-hydroxy-L-proline with di-tert-butyl dicarbonate in the presence of a suitable base, typically triethylamine, under mild conditions [10]. This methodology has evolved significantly since its initial development, with various optimizations addressing issues of yield, reaction time, and operational simplicity [7].

The standard protocol employs di-tert-butyl dicarbonate with triethylamine in dichloromethane at ambient temperature, typically achieving yields of 90-95% within 2.5 hours [14]. However, alternative solvent systems have demonstrated superior performance characteristics [10]. The use of acetone-water mixtures as co-solvents has shown remarkable efficiency, reducing reaction times to 0.5-4 hours while maintaining high yields of 85-95% [10]. This modification offers significant advantages in terms of environmental considerations and operational cost reduction [10].

Advanced protection strategies have incorporated the use of 4-dimethylaminopyridine as a nucleophilic catalyst, enabling single-pot processes that proceed overnight at temperatures not exceeding 30°C [4]. These conditions have proven particularly effective for large-scale preparations, yielding 78-92% of the desired Boc-protected product with minimal side reactions [4]. The incorporation of imidazole as an additional base has further enhanced the efficiency of these transformations, particularly in automated synthesis protocols [17].

Table 1: Classical Boc Protection Strategies for Hydroxyproline

| Method | Temperature (°C) | Time (hours) | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| (Boc)₂O/TEA/DCM | 20-25 | 2.5 | 90-95 | Simple operation | [14] |

| (Boc)₂O/TEA/Acetone-Water | 0-40 | 0.5-4 | 85-95 | High yield, fast | [10] |

| (Boc)₂O/DMAP/DCM | ≤30 | overnight | 78-92 | Single pot process | [4] |

| CDI/Boc-NH₂ | 20-25 | 2-6 | 70-85 | Mild conditions | Literature |

The mechanistic understanding of these protection reactions has revealed the importance of electronic effects and steric considerations [7]. The amino group of hydroxyproline exhibits nucleophilicity that is modulated by the pyrrolidine ring conformation, influencing both reaction rates and selectivity [7]. Studies have demonstrated that the presence of the hydroxyl group at the 4-position creates a subtle electronic environment that affects the reactivity of the amino nitrogen, necessitating careful optimization of reaction conditions [8].

Recent developments in protection methodology have focused on environmentally benign approaches that minimize the use of volatile organic solvents [10]. The implementation of aqueous-organic biphasic systems has shown promise for large-scale applications, though these require careful pH control to prevent hydrolysis of the protection group [10]. Temperature control emerges as a critical parameter, with elevated temperatures leading to increased side product formation and reduced overall efficiency [4].

Modern Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis has revolutionized the incorporation of Boc-protected hydroxyproline into complex peptide structures, offering unprecedented control over sequence assembly and functional group manipulation [15] [16]. The compatibility of Boc-Hyp-OH with both classical Boc/benzyl and modern Fmoc/tert-butyl strategies has established its position as a versatile building block in peptide chemistry [15] [18].

The Boc/benzyl strategy employs trifluoroacetic acid concentrations of 25-50% for iterative deprotection cycles, achieving coupling efficiencies of 85-95% for Boc-protected hydroxyproline residues [15] [16]. This approach has proven particularly effective for hydrophobic peptide sequences where aggregation tendencies are minimized [16]. The orthogonal nature of Boc protection allows for selective removal under acidic conditions while preserving benzyl-based side chain protection [15].

Fmoc-based solid-phase peptide synthesis has demonstrated superior performance characteristics for Boc-Hyp-OH incorporation, with coupling efficiencies reaching 90-98% under optimized conditions [18] [15]. The mild basic deprotection conditions (20% piperidine in dimethylformamide) provide excellent compatibility with sensitive functional groups while maintaining the integrity of the hydroxyproline stereochemistry [18]. Advanced coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate have shown particular efficacy in difficult coupling scenarios [15].

Table 2: Solid Phase Peptide Synthesis Applications of Boc-Hyp-OH

| Strategy | Deprotection Conditions | Coupling Efficiency (%) | Advantages | Limitations | Applications |

|---|---|---|---|---|---|

| Boc/Bn SPPS | TFA 25-50% | 85-95 | Proven method | Harsh cleavage | General peptides |

| Fmoc/tBu SPPS | Piperidine 20% | 90-98 | Mild conditions | Base sensitivity | Complex sequences |

| Proline Editing | TFA 2% | 80-95 | Post-synthesis modification | Limited scope | Modified prolines |

| Automated SPPS | Standard cycles | 88-96 | High throughput | Equipment dependent | Library synthesis |

The proline editing methodology represents a significant advancement in post-synthetic modification strategies for hydroxyproline-containing peptides [17]. This approach involves the incorporation of Fmoc-hydroxyproline during standard solid-phase synthesis, followed by orthogonal protection of the hydroxyl group with trityl chloride [17]. The subsequent deprotection with 2% trifluoroacetic acid allows for selective modification of the hydroxyproline residue while the peptide remains anchored to the solid support [17].

Automated solid-phase peptide synthesis protocols have been specifically optimized for Boc-Hyp-OH incorporation, achieving coupling efficiencies of 88-96% through careful control of reaction parameters [17] [35]. The implementation of double coupling procedures has proven essential for sterically hindered sequences, particularly those containing multiple arginine residues adjacent to hydroxyproline [37]. Temperature control during coupling reactions emerges as a critical factor, with optimal results obtained at 25°C for standard couplings and elevated temperatures up to 50°C for challenging sequences [35].

Recent developments in continuous flow peptide synthesis have demonstrated remarkable compatibility with Boc-protected hydroxyproline derivatives [35]. These methodologies offer advantages in terms of reaction monitoring, waste reduction, and scalability [35]. The implementation of in-line ultraviolet monitoring allows for real-time assessment of coupling efficiency and identification of problematic sequences that may require modified conditions [35].

Stereospecific Fluorination Techniques for Analog Production

The development of stereospecific fluorination methodologies for Boc-Hyp-OH analogs has emerged as a critical area of research, driven by the pharmaceutical importance of fluorinated proline derivatives [25] [26] [42]. The incorporation of fluorine atoms into the hydroxyproline framework provides access to conformationally constrained analogs with enhanced metabolic stability and altered pharmacological properties [25] [40].

Diethylaminosulfur trifluoride-mediated fluorination represents the most established approach for stereospecific fluorine incorporation [25] [26]. The reaction of Boc-protected 4-hydroxyproline methyl ester with diethylaminosulfur trifluoride at temperatures ranging from -78°C to room temperature achieves complete stereochemical inversion at the 4-position, yielding 4S-fluoroproline derivatives in 40-71% yield [25]. The stereochemical outcome results from the SN2 mechanism of fluoride displacement, ensuring predictable configurational inversion [25].

Morpholine-sulfur trifluoride has emerged as a safer alternative to diethylaminosulfur trifluoride, offering comparable stereoselectivity with improved handling characteristics [25]. This reagent system achieves yields of 55-65% for the conversion of Boc-Hyp-OH to the corresponding 4S-fluoroproline analog under mild conditions (0°C to room temperature) [25]. The reduced volatility and enhanced thermal stability of morpholine-sulfur trifluoride make it particularly suitable for large-scale applications [25].

Table 3: Stereospecific Fluorination Techniques for Boc-Hyp-OH Analogs

| Method | Starting Material | Temperature (°C) | Yield (%) | Stereoselectivity | Product |

|---|---|---|---|---|---|

| DAST Fluorination | Boc-Hyp-OMe | -78 to RT | 40-71 | Complete inversion | 4S-FPro |

| Morpholine-DAST | Boc-Hyp-OH | 0 to RT | 55-65 | Complete inversion | 4S-FPro |

| TBAF/Triflate | Boc-Hyp-OTf | 0 to RT | 65-80 | Complete inversion | 4S-FPro |

| Selectfluor/HF | Cyclobutene precursor | 50 | 72-88 | >20:1 cis:trans | α,α-Difluorocyclopropane |

The tetrabutylammonium fluoride/triflate methodology provides an alternative route to fluorinated hydroxyproline analogs through nucleophilic displacement [25]. This approach involves the initial conversion of the hydroxyl group to a triflate ester, followed by displacement with fluoride ion to achieve stereochemical inversion [25]. The method offers yields of 65-80% and provides excellent control over stereochemical outcome [25].

Advanced fluorination strategies have explored the use of hypervalent iodine catalysis for the preparation of difluorinated cyclopropane analogs [21]. The reaction of bicyclobutane precursors with Selectfluor in the presence of hydrogen fluoride at 50°C achieves remarkable stereoselectivity (>20:1 cis:trans) with yields of 72-88% [21]. This methodology represents a paradigm shift toward fluorinative skeletal rearrangements that provide access to previously inaccessible structural motifs [21].

The synthesis of 3-fluoro-4-hydroxyproline analogs has been achieved through oxidation-fluorination sequences starting from 4-oxo-L-proline derivatives [42]. This approach involves the stereoselective reduction of fluorinated ketone intermediates, providing access to all four possible diastereomers of 3-fluoro-4-hydroxyproline [42]. The methodology demonstrates remarkable flexibility in terms of stereochemical control, with individual diastereomers accessible through appropriate choice of reducing agents and reaction conditions [42].

Radiofluorination techniques have been developed for the automated synthesis of fluorine-18 labeled hydroxyproline analogs [24] [44]. These methods employ nucleophilic displacement reactions with fluorine-18 fluoride, followed by rapid deprotection under mild acidic conditions [24]. The optimization of these protocols has achieved radiochemical yields of 36-42% for cis-4-fluoroproline and 4.3% for the corresponding trans isomer [43] [44].

Mitsunobu Reaction Optimization in Diastereomer Synthesis

The Mitsunobu reaction has emerged as a powerful tool for the stereospecific inversion of hydroxyproline derivatives, enabling access to unnatural diastereomers that are otherwise difficult to obtain [29] [31] [32]. The reaction proceeds through a well-defined mechanism involving the formation of an alkoxyphosphonium intermediate, followed by nucleophilic displacement with complete stereochemical inversion [29].

Classical Mitsunobu conditions employ triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran, achieving yields of 70-90% for the inversion of Boc-protected hydroxyproline derivatives [29] [47]. The reaction typically proceeds at temperatures from 0°C to room temperature over 2-12 hours, depending on the steric environment and electronic properties of the substrate [29] [47]. The complete stereochemical inversion provides access to the 4S-hydroxyproline configuration from the naturally occurring 4R-isomer [26] [30].

Diisopropyl azodicarboxylate has demonstrated superior performance characteristics compared to diethyl azodicarboxylate in many applications [51]. The use of diisopropyl azodicarboxylate in dichloromethane achieves yields of 75-92% with reaction times reduced to 2-8 hours [51]. The improved solubility characteristics and reduced tendency toward side reactions make this reagent system particularly attractive for large-scale applications [51].

Table 4: Mitsunobu Reaction Optimization in Diastereomer Synthesis

| Reagent System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Stereochemistry | Purification |

|---|---|---|---|---|---|---|

| PPh₃/DEAD | THF | 0 to RT | 2-12 | 70-90 | Complete inversion | Difficult |

| PPh₃/DIAD | DCM | 0 to RT | 2-8 | 75-92 | Complete inversion | Difficult |

| PPh₃/DCAD | DCM | 0 to RT | 1-6 | 70-85 | Complete inversion | Easy filtration |

| Polymer-PPh₃/DEAD | THF | 0 to RT | 2-12 | 65-85 | Complete inversion | Easy filtration |

Di-para-chlorobenzyl azodicarboxylate represents a significant advancement in Mitsunobu reagent design, offering improved purification characteristics while maintaining excellent reaction efficiency [51]. This solid reagent achieves yields of 70-85% in dichloromethane with reaction times of 1-6 hours [51]. The major advantage lies in the facile separation of the hydrazine byproduct, which can be removed by simple filtration due to its distinct polarity characteristics [51].

Polymer-bound triphenylphosphine has been successfully employed in Mitsunobu reactions of hydroxyproline derivatives, offering significant advantages in terms of product purification [50]. This methodology achieves yields of 65-85% while enabling the removal of excess phosphine and phosphine oxide byproducts through simple filtration [50]. The approach has proven particularly valuable for sterically hindered secondary alcohols, where conventional methods often suffer from reduced efficiency [50].

Solvent optimization studies have revealed the critical importance of reaction medium selection for maximizing Mitsunobu reaction efficiency [52]. Machine learning approaches have identified 1-chloropentane as an optimal solvent for certain Mitsunobu transformations, achieving experimental yields of 93% [52]. The systematic evaluation of solvent descriptors through artificial neural network modeling provides a framework for rational solvent selection in complex synthetic transformations [52].

Recent developments in redox-free Mitsunobu protocols have eliminated the need for azodicarboxylate oxidants through the use of preformed phosphorane reagents [45]. These methodologies employ triphenylphosphine oxide as a starting material, converting it to the active phosphorus(V) species through treatment with appropriate activating agents [45]. The approach achieves yields of 70-90% while eliminating hydrazine byproducts and reducing the overall waste stream [45].

The pyrrolidine ring of Boc-Hyp-OH exhibits distinct puckering preferences that profoundly influence its conformational behavior. In the (2S,4R)-4-hydroxyproline configuration, the hydroxyl group at the 4R position enforces a strong preference for the Cγ-exo ring pucker, where the γ-carbon is displaced away from the carbonyl group [1] [2]. This conformational preference arises from the well-established gauche effect, which stabilizes the antiparallel arrangement between the electronegative hydroxyl substituent and the prolyl amide group [1] [3].

Quantum mechanical calculations using density functional theory at the MN-15L/aug-cc-pVTZ level demonstrate that the Cγ-exo pucker is energetically favored by approximately 2-5 kJ/mol compared to the Cγ-endo conformation in 4R-hydroxyproline derivatives [1] [2]. This preference contrasts markedly with unsubstituted proline, which typically adopts a Cγ-endo pucker with approximately 60-70% abundance [4] [5]. The introduction of the 4R-hydroxyl group shifts this equilibrium dramatically, with Boc-Hyp-OH exhibiting greater than 90% population of the Cγ-exo conformer [1] [6].

The stereoelectronic basis for this preference involves the optimal dihedral angle arrangement between the N-C5-C4-O bond system. In the Cγ-exo conformation, this dihedral angle approaches approximately 60 degrees, facilitating maximum overlap between the nitrogen lone pair and the C-O σ* orbital [1] [2]. This stabilizing interaction, quantified through natural bond orbital analysis, contributes significantly to the overall conformational energy difference.

Comparative studies with fluorinated analogues further illuminate the electronic nature of ring puckering preferences. 4R-Fluoroproline derivatives demonstrate an even stronger preference for the Cγ-exo pucker, with populations exceeding 95%, while 4S-fluoroproline strongly favors the Cγ-endo conformation [2] [7]. These observations confirm that electronegative substituents in the trans position (4R) promote exo puckering through gauche stabilization, whereas cis substituents (4S) favor endo puckering through alternative electronic effects [4] [8].

The kinetic aspects of ring interconversion have been investigated through molecular dynamics simulations and experimental barrier measurements. Ring flip barriers between Cγ-exo and Cγ-endo conformations range from 10-25 kJ/mol, depending on the specific substitution pattern and solvent environment [9] [10]. For Boc-Hyp-OH, the barrier for exo to endo conversion is approximately 15-20 kJ/mol, corresponding to rapid interconversion on the nanosecond timescale at room temperature [9] [5].

Nuclear magnetic resonance coupling constant analysis provides experimental verification of ring puckering preferences. The scalar coupling constant JH2-H3 serves as a diagnostic probe, with values near 6 Hz indicating significant Cγ-exo character and values approaching zero suggesting Cγ-endo dominance [1] [2]. For Boc-Hyp-OH, experimental JH2-H3 values of 5.5-6.0 Hz confirm the predominant Cγ-exo ring pucker, in excellent agreement with theoretical predictions [1].

Crystallographic studies further corroborate these conformational preferences. X-ray diffraction analysis of Boc-protected hydroxyproline derivatives consistently reveals Cγ-exo ring geometries, with typical C2-C3-C4-C5 torsion angles of 25-35 degrees [6] [11]. The crystal packing often involves intermolecular hydrogen bonding networks that stabilize these preferred conformations, suggesting that the intrinsic electronic preferences persist in the solid state.

Hydrogen Bonding Networks in Protected Hydroxyproline Derivatives

Protected hydroxyproline derivatives, particularly those bearing the N-Boc protecting group, exhibit complex hydrogen bonding networks that significantly influence their conformational stability and molecular recognition properties. The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, facilitating multiple intermolecular and intramolecular interactions that stabilize specific conformational states [11] [12].

In crystalline Boc-Pro-Hyp-Gly systems, the hydroxyproline hydroxyl groups participate in extensive three-dimensional hydrogen bonding networks. X-ray crystallographic analysis reveals that each hydroxyl group engages in three distinct hydrogen bonding interactions: intermolecular contacts with neighboring glycine amide protons (N-H···O distances of 3.039 Å), hydroxyl-hydroxyl hydrogen bonds between symmetry-related molecules (O-H···O distances of 2.749 Å), and interactions with backbone carbonyl groups (O-H···O=C distances of 2.848 Å) [11]. These interactions collectively contribute 15-25 kJ/mol to the overall lattice stabilization energy.

The geometric parameters of these hydrogen bonds follow established criteria for strong to moderate interactions. Donor-acceptor distances range from 2.3 to 3.0 Å, with the shorter distances corresponding to more favorable linear arrangements [11] [13]. The hydrogen bonding angles typically fall within 10-20 degrees of linearity, indicating optimal orbital overlap and maximum electrostatic stabilization.

Computational analysis using atoms-in-molecules theory reveals the topological characteristics of these hydrogen bonding networks. Bond critical points between hydrogen bond donors and acceptors exhibit electron densities of 0.02-0.08 electrons/bohr³, with corresponding Laplacian values of 0.05-0.25 electrons/bohr⁵ [14]. These parameters are consistent with closed-shell interactions of moderate strength, contributing 5-15 kJ/mol per hydrogen bond to the total binding energy.

The presence of the N-Boc protecting group introduces additional complexity to the hydrogen bonding landscape. The carbamate carbonyl oxygen can serve as a hydrogen bond acceptor, creating competitive interactions with the hydroxyproline hydroxyl group [15]. In some crystal structures, bifurcated hydrogen bonding arrangements are observed, where a single hydroxyl proton simultaneously interacts with both the Boc carbonyl and a neighboring acceptor site [11]. These three-center interactions, while individually weaker than conventional two-center bonds, contribute to the overall stability of the extended network.

Solvent effects play a crucial role in modulating hydrogen bonding networks in solution. Molecular dynamics simulations in aqueous media demonstrate that water molecules readily integrate into the hydrogen bonding framework, often bridging interactions between hydroxyproline hydroxyl groups and the Boc protecting group [16]. The average number of water-mediated hydrogen bonds per hydroxyproline residue ranges from 2.5 to 4.2, depending on temperature and ionic strength [17].

Temperature-dependent infrared spectroscopy provides experimental evidence for the strength and dynamics of these hydrogen bonding interactions. The hydroxyl stretching frequency of Boc-Hyp-OH shifts from 3520 cm⁻¹ in dilute solution to 3350-3400 cm⁻¹ in concentrated samples, indicating the formation of hydrogen-bonded assemblies [16]. The enthalpy of hydrogen bond formation, estimated from van't Hoff analysis of temperature-dependent spectra, ranges from 8-18 kJ/mol for different interaction types.

The influence of hydrogen bonding on conformational preferences is particularly evident in the case of 4S-hydroxyproline derivatives. Unlike their 4R counterparts, 4S-hydroxyproline can form intramolecular hydrogen bonds between the hydroxyl group and the backbone carbonyl oxygen [8]. This transannular interaction, characterized by O-H···O=C distances of approximately 2.5 Å, stabilizes the Cγ-endo ring pucker and enhances the trans amide bond preference [3] [8].

Computational studies using explicit solvent molecular dynamics reveal the dynamic nature of these hydrogen bonding networks. Bond formation and breaking events occur on timescales of 1-10 picoseconds, with average hydrogen bond lifetimes of 5-50 picoseconds depending on the specific interaction type [17]. This rapid exchange allows for conformational flexibility while maintaining overall structural stability through the collective effect of multiple simultaneous interactions.

Temperature-Dependent Nuclear Magnetic Resonance Studies of Rotamer Populations

Temperature-dependent nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics and rotamer populations of Boc-Hyp-OH and related compounds. Variable temperature studies reveal the thermodynamic parameters governing conformational equilibria and the kinetic barriers separating different rotameric states [18] [19].

Studies of N-acetyl-4-hydroxy-L-proline derivatives using ¹H nuclear magnetic resonance spectroscopy over the temperature range 283-373 K demonstrate significant temperature dependence of rotamer populations [18] [19]. The relative populations of different conformational states change by 10-30% across this temperature range, with entropic effects becoming increasingly important at elevated temperatures. Van't Hoff analysis of these population changes yields enthalpy differences of 10-20 kJ/mol between major conformational states [18].

The rotational barrier around the tertiary amide bond preceding proline represents a critical parameter for understanding conformational dynamics. Dynamic nuclear magnetic resonance experiments on Boc-protected proline derivatives reveal coalescence temperatures ranging from 60-120°C, depending on the specific substitution pattern and solvent environment [18] [20]. Line shape analysis of these spectra yields activation energies of 70-85 kJ/mol for the trans to cis interconversion process [21] [20].

For Boc-Hyp-OH specifically, variable temperature ¹H nuclear magnetic resonance studies in deuterated dimethyl sulfoxide reveal distinct resonances for trans and cis rotamers at temperatures below 60°C [18]. The trans rotamer predominates with a population of approximately 85-90%, consistent with the enhanced trans preference observed in 4R-hydroxyproline derivatives [1] [18]. As temperature increases, partial coalescence begins around 80°C, with complete coalescence achieved at approximately 120°C [18].

¹³C nuclear magnetic resonance spectroscopy provides complementary information about conformational dynamics through chemical shift temperature coefficients. The carbonyl carbon resonance of the Boc protecting group exhibits a temperature coefficient of -0.15 to -0.25 ppm/K, reflecting changes in the local magnetic environment due to conformational averaging [22]. Similarly, the C4 carbon bearing the hydroxyl substituent shows temperature-dependent shifts that correlate with ring puckering dynamics [18].

Fluorine-19 nuclear magnetic resonance studies of fluorinated hydroxyproline analogues offer unique advantages for monitoring conformational dynamics due to the high sensitivity of fluorine chemical shifts to local environment changes [23]. Temperature-dependent ¹⁹F nuclear magnetic resonance spectra of 4R-fluoroproline derivatives show well-resolved signals for different rotameric states, with chemical shift differences of 2-5 ppm between conformers [23]. These studies confirm that fluorine substitution enhances the kinetic barriers for rotamer interconversion while maintaining the overall preference for trans amide geometry [23].

Two-dimensional nuclear magnetic resonance experiments, particularly nuclear Overhauser effect spectroscopy, provide spatial information about conformational preferences as a function of temperature [24]. In Boc-Hyp-OH, strong nuclear Overhauser effects between the hydroxyl proton and specific pyrrolidine ring protons confirm the persistence of the Cγ-exo ring pucker across the entire temperature range studied [1]. The intensity of these cross-peaks shows only modest temperature dependence, indicating that the ring puckering preference is maintained even under conditions of enhanced thermal motion.

Exchange spectroscopy experiments reveal the timescales for conformational interconversion processes. For pyrrolidine ring flipping, exchange cross-peaks appear in two-dimensional nuclear magnetic resonance spectra with mixing times of 10-100 milliseconds, corresponding to exchange rates of 10-100 s⁻¹ at room temperature [18]. This timescale is consistent with the calculated barriers for ring interconversion and confirms that ring puckering dynamics occur on a timescale much faster than amide bond rotation.

The temperature dependence of scalar coupling constants provides additional mechanistic insights into conformational dynamics. The vicinal coupling constant JH4-H5 in Boc-Hyp-OH shows a linear temperature dependence with a coefficient of -0.008 Hz/K, reflecting the increasing contribution of higher-energy conformational states at elevated temperatures [18]. This temperature coefficient can be related to the conformational energy differences through Boltzmann population analysis.

Relaxation measurements, including T₁ and T₂ determinations, reveal the molecular motion characteristics of different conformational states [25]. The hydroxyl proton exhibits distinct relaxation behavior compared to ring protons, with T₁ values indicating intermediate exchange between hydrogen-bonded and free states on the nuclear magnetic resonance timescale [25]. These relaxation studies confirm that hydrogen bonding dynamics occur on timescales of microseconds to milliseconds, intermediate between ring puckering and amide rotation processes.

Impact of Boc Protection on Tertiary Amide Trans/Cis Ratios

The introduction of the N-tert-butoxycarbonyl protecting group profoundly influences the conformational preferences of tertiary amide bonds in hydroxyproline derivatives. This protection strategy not only serves its intended synthetic utility but also introduces significant stereoelectronic perturbations that alter the fundamental trans/cis equilibrium of the peptidyl bond [26] [27] [28].

Comparative analysis of protected and unprotected hydroxyproline derivatives reveals that Boc protection increases the trans amide preference by factors of 2-3 compared to simple N-acetyl analogues [26] [28]. For Boc-Hyp-OH, nuclear magnetic resonance studies demonstrate trans/cis ratios of 7-9:1, significantly higher than the 3-4:1 ratios observed for N-acetyl-4-hydroxy-L-proline derivatives under similar conditions [18] [26]. This enhancement reflects both steric and electronic contributions from the bulky tert-butyl groups and the carbamate linkage.

The steric contribution to trans preference arises from unfavorable interactions between the tert-butyl groups and the pyrrolidine ring in the cis conformation [27] [28]. Computational analysis reveals that these interactions introduce destabilization energies of 8-15 kJ/mol for the cis rotamer, primarily through repulsive contacts between methyl groups and the C5 position of the pyrrolidine ring [26]. This steric penalty is minimized in the trans conformation, where the Boc group can adopt an extended conformation away from the ring system.

Electronic effects contribute an additional 3-8 kJ/mol to trans stabilization through inductive and resonance interactions [26] [27]. The electron-withdrawing character of the carbamate carbonyl group reduces the nucleophilicity of the proline nitrogen, thereby strengthening the peptidyl amide bond and increasing the barrier to cis-trans isomerization [20]. This electronic perturbation is evidenced by downfield shifts in ¹³C nuclear magnetic resonance spectra of the amide carbonyl carbon by 2-5 ppm relative to N-acetyl derivatives [20].

Dynamic nuclear magnetic resonance studies reveal that Boc protection increases the activation barrier for amide bond rotation by 5-10 kJ/mol compared to simpler N-acyl derivatives [20] [27]. Line shape analysis of temperature-dependent spectra yields activation energies of 85-95 kJ/mol for cis-trans interconversion in Boc-protected systems, compared to 75-85 kJ/mol for N-acetyl analogues [20]. This increased barrier results in slower exchange kinetics and enhanced kinetic stability of individual rotameric forms.

The conformational preferences of the Boc protecting group itself influence the overall molecular geometry and amide bond characteristics [29] [30]. Crystallographic studies consistently reveal trans-trans conformations for the carbamate linkage, with torsion angles φ₀ ≈ 166° and ψ₀ ≈ 174° [29]. This extended conformation minimizes intramolecular interactions while positioning the tert-butyl groups to maximize steric interference with cis amide formation.

Solvent effects modulate the magnitude of Boc protection influence on trans/cis ratios [19] [26]. In polar protic solvents such as water and methanol, hydrogen bonding interactions with the carbamate oxygen can stabilize specific conformational states, further enhancing trans preference [19]. Conversely, in nonpolar solvents, the steric effects dominate, and the trans enhancement is somewhat reduced but still significant [26].

The temperature dependence of trans/cis ratios in Boc-protected systems exhibits distinct characteristics compared to unprotected analogues [31] [18]. Van't Hoff analysis reveals that the enhanced trans preference is primarily enthalpic in origin, with enthalpy differences favoring the trans form by 12-18 kJ/mol compared to 8-12 kJ/mol in unprotected systems [18]. The entropic contributions are more complex, reflecting the conformational restrictions imposed by the bulky protecting group.

Kinetic studies of amide bond isomerization reveal interesting mechanistic details about the protection effect [20]. The rate of trans to cis conversion is reduced by factors of 5-10 in Boc-protected systems, while the reverse rate constant shows smaller changes [20]. This asymmetric effect on forward and reverse rate constants accounts for the observed equilibrium shifts and provides insights into the transition state structure for amide rotation [20].

Computational analysis of the amide rotation pathway in Boc-protected systems reveals that the transition state adopts a twisted geometry with significant pyramidalization at the nitrogen center [18] [19]. The degree of pyramidalization, quantified by the sum of bond angles around nitrogen, increases from 340° in the ground state to 330° in the transition state [18]. This geometric distortion is accommodated more readily in the trans pathway due to reduced steric conflicts with the Boc protecting group.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant